molecular formula C14H19NO B13219089 4-{2-Azaspiro[4.4]nonan-4-yl}phenol

4-{2-Azaspiro[4.4]nonan-4-yl}phenol

Katalognummer: B13219089
Molekulargewicht: 217.31 g/mol
InChI-Schlüssel: KOTKWUPYDZBREX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-{2-Azaspiro[4.4]nonan-4-yl}phenol is a chemical compound with the molecular formula C14H19NO and a molecular weight of 217.31 g/mol . This compound features a spirocyclic structure, which is a unique arrangement where two rings share a single atom. The presence of both a phenol group and an azaspiro structure makes it an interesting subject for various chemical and biological studies.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-{2-Azaspiro[4.4]nonan-4-yl}phenol typically involves the formation of the spirocyclic structure followed by the introduction of the phenol group. One common method involves the reaction of 2,2-dimethyl-1,3-dioxane-4,6-dione with an amine to form the spirocyclic intermediate. This intermediate is then reacted with phenol under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, involving steps such as recrystallization and chromatography to purify the final product .

Analyse Chemischer Reaktionen

Types of Reactions

4-{2-Azaspiro[4.4]nonan-4-yl}phenol can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

4-{2-Azaspiro[4.4]nonan-4-yl}phenol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects.

    Industry: Used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 4-{2-Azaspiro[4.4]nonan-4-yl}phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with biological molecules, while the azaspiro structure can interact with various enzymes and receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-{2-Azaspiro[4.4]nonan-4-yl}phenol is unique due to its specific spirocyclic structure combined with a phenol group. This combination provides distinct chemical and biological properties that are not observed in similar compounds .

Eigenschaften

Molekularformel

C14H19NO

Molekulargewicht

217.31 g/mol

IUPAC-Name

4-(2-azaspiro[4.4]nonan-4-yl)phenol

InChI

InChI=1S/C14H19NO/c16-12-5-3-11(4-6-12)13-9-15-10-14(13)7-1-2-8-14/h3-6,13,15-16H,1-2,7-10H2

InChI-Schlüssel

KOTKWUPYDZBREX-UHFFFAOYSA-N

Kanonische SMILES

C1CCC2(C1)CNCC2C3=CC=C(C=C3)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.